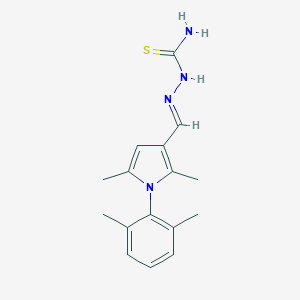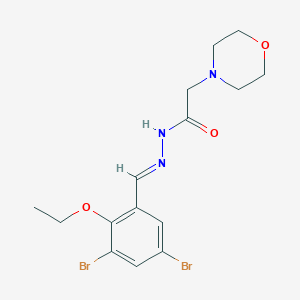![molecular formula C22H18N2O3 B302301 N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a synthetic compound with potential pharmacological properties. It is a derivative of naphthofuran, a heterocyclic compound with a furan ring fused to a naphthalene ring. MNFC has been studied for its potential use in various scientific research applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects, including inhibition of inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neuronal cells. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to reduce oxidative stress and lipid peroxidation, suggesting its potential use as an antioxidant agent. In addition, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a low toxicity profile in vitro and in vivo, indicating its potential use as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity profile. However, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions. These limitations can be addressed through the use of appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the study of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its potential use as an anti-cancer agent in preclinical models of cancer. Furthermore, the development of new derivatives of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various diseases.
Méthodes De Synthèse
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 2-hydroxy-1-naphthaldehyde, which is reacted with 4-methoxy-2-methylbenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the final product, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported in several scientific journals, and the purity and identity of the compound have been confirmed through various analytical techniques.
Applications De Recherche Scientifique
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have shown that N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a protective effect on neuronal cells, indicating its potential use in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C22H18N2O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxy-2-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-17(26-2)9-7-16(14)13-23-24-22(25)21-12-19-18-6-4-3-5-15(18)8-10-20(19)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
Clé InChI |
NBLJGSZPXQZTRV-YDZHTSKRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

